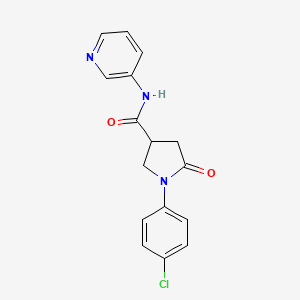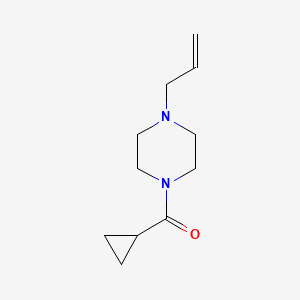![molecular formula C15H23N3O2 B5305662 N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MP-10 is a small molecule that belongs to the class of amides and is synthesized using a specific method.
Mecanismo De Acción
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward and motivation, and the dopamine D3 receptor has been implicated in various psychiatric disorders, such as addiction and schizophrenia. N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide binds to the dopamine D3 receptor and blocks the binding of dopamine, which results in a decrease in neuronal activity.
Biochemical and Physiological Effects:
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide inhibits the binding of dopamine to the dopamine D3 receptor with high selectivity and affinity. In vivo studies have shown that N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide reduces the locomotor activity of rats and mice, which suggests that it has a sedative effect. N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has also been shown to reduce the reinforcing effects of cocaine and ethanol in rats, which suggests that it has potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has several advantages for lab experiments, including its high selectivity and affinity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide also has some limitations, including its limited solubility in water and its potential to bind to other receptors, such as the dopamine D2 receptor.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide. One direction is to develop new derivatives of N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide that have higher selectivity and affinity for the dopamine D3 receptor. Another direction is to study the effects of N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide can be used as a tool compound to study the mechanism of action of other drugs that target the dopamine D3 receptor, which can lead to the development of new treatments for addiction and other psychiatric disorders.
In conclusion, N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is synthesized using a specific method and acts as a selective antagonist of the dopamine D3 receptor. N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has several advantages for lab experiments, including its high selectivity and affinity for the dopamine D3 receptor, and has several future directions for study.
Métodos De Síntesis
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is synthesized using a specific method that involves the reaction of 3-(1,2-oxazinan-2-yl)propanoic acid with N-methyl-N-[(3-methylpyridin-4-yl)methyl]amine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide in its pure form.
Aplicaciones Científicas De Investigación
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide can be used as a lead compound for the development of new drugs that target specific receptors. In drug discovery, N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide can be used as a tool compound to study the mechanism of action of certain drugs. In neuroscience, N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide can be used to study the effects of certain neurotransmitters on neuronal activity.
Propiedades
IUPAC Name |
N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-13-11-16-7-5-14(13)12-17(2)15(19)6-9-18-8-3-4-10-20-18/h5,7,11H,3-4,6,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKRAOWDPQKREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN(C)C(=O)CCN2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(3-methylpyridin-4-YL)methyl]-3-(1,2-oxazinan-2-YL)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine](/img/structure/B5305605.png)
![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethylbenzamide](/img/structure/B5305612.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5305639.png)

![2-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5305654.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)
